

Minimizing variability in experiments with Dorsomorphin

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Compound of Interest

Compound Name: Dorsomorphin dihydrochloride

Cat. No.: B560671

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Technical Support Center: Dorsomorphin

Welcome to the technical support center for Dorsomorphin (also known as Compound C). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and addressing common challenges encountered during experiments with this potent inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of Dorsomorphin?

Dorsomorphin is a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) with a K_i of 109 nM in cell-free assays.^[1] It also selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation.^{[1][2][3][4]}

Q2: What are the known off-target effects of Dorsomorphin?

A significant off-target effect of Dorsomorphin is the inhibition of the VEGF (vascular endothelial growth factor) type-2 receptor (Flk1/KDR).^{[5][6]} This can impact angiogenesis in in vivo models.^{[5][6]} At higher concentrations, it may also affect other signaling molecules.^[7] It is crucial to consider these off-target effects when designing experiments and interpreting results.

Q3: How should I prepare and store Dorsomorphin stock solutions?

Dorsomorphin is typically supplied as a crystalline solid or lyophilized powder.[8][9][10] For long-term storage, it should be kept at -20°C, where it is stable for at least two years.[8] Stock solutions are commonly prepared by dissolving the compound in DMSO.[5][9][11] To prepare a 10 mM stock, for example, you can reconstitute 5 mg of powder in 1.25 ml of DMSO.[10] It is recommended to warm the solution to 37°C for 3-5 minutes to aid dissolution.[5][8] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles and used within three months to prevent loss of potency.[10] For cell culture, the final DMSO concentration should generally not exceed 0.5%.[8]

Q4: What is the recommended working concentration for Dorsomorphin?

The effective concentration of Dorsomorphin can vary significantly depending on the cell type, experimental conditions, and the specific pathway being targeted. For cell culture applications, concentrations typically range from 0.5 µM to 20 µM.[8] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue 1: High variability in experimental results.

- Potential Cause 1: Inconsistent Dorsomorphin Activity.
 - Solution: Ensure proper storage of both the solid compound and stock solutions at -20°C. [8][10] Avoid multiple freeze-thaw cycles by preparing small aliquots of the stock solution. [10] Prepare fresh dilutions in culture medium for each experiment, as aqueous solutions are not recommended for storage for more than one day.[8]
- Potential Cause 2: Off-Target Effects.
 - Solution: Be aware of Dorsomorphin's inhibitory effect on the VEGF receptor.[5][6] If angiogenesis is a confounding factor, consider using a more selective BMP inhibitor, such as DMH1.[6] Perform control experiments to distinguish between AMPK and BMP pathway inhibition (see Issue 2).

- Potential Cause 3: Cell Culture Conditions.
 - Solution: Maintain consistent cell culture conditions, including cell density, serum concentration, and passage number, as these can influence signaling pathways and the cellular response to inhibitors.[\[12\]](#)
- Potential Cause 4: Dose-Dependent Effects.
 - Solution: Small variations in concentration can lead to different outcomes. Perform a careful dose-response curve to identify the optimal concentration for your desired effect and to understand the concentration at which off-target effects become prominent.

Issue 2: Difficulty distinguishing between AMPK and BMP pathway inhibition.

- Potential Cause: Overlapping downstream effects.
 - Solution: Use specific markers to differentiate the two pathways. To confirm BMP pathway inhibition, measure the phosphorylation levels of SMAD1/5/8.[\[2\]](#)[\[4\]](#) To confirm AMPK inhibition, assess the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).[\[1\]](#) Consider using alternative, structurally unrelated AMPK inhibitors like C75 or Ara-A as controls to see if they replicate the observed phenotype.[\[2\]](#)

Issue 3: Low solubility or precipitation of Dorsomorphin in culture medium.

- Potential Cause: Poor aqueous solubility.
 - Solution: Dorsomorphin has low solubility in aqueous buffers.[\[8\]](#)[\[9\]](#) Always prepare a concentrated stock solution in DMSO.[\[9\]](#) When diluting the stock solution into your culture medium, pre-warm the medium to 37°C to prevent precipitation.[\[8\]](#) Ensure the final DMSO concentration remains low (ideally $\leq 0.1\%$ to 0.5%) to avoid solvent-induced toxicity.[\[8\]](#)[\[9\]](#) Filter the final supplemented medium through a 0.2 μm low-protein binding filter before adding it to your cells.[\[8\]](#)

Quantitative Data Summary

Property	Value	Source
Primary Target	AMP-activated protein kinase (AMPK)	[1][4]
Ki for AMPK	109 nM (cell-free assay)	[1]
Secondary Target	BMP Type I Receptors (ALK2, ALK3, ALK6)	[1][2][4]
Significant Off-Target	VEGF Type-2 Receptor (Flk1/KDR)	[5][6]
Molecular Formula	C ₂₄ H ₂₅ N ₅ O	[4][9]
Molecular Weight	399.5 g/mol	[4]
Appearance	Crystalline solid / Light yellow solid	[4][8]
Purity	≥98%	[9]
Storage (Solid)	-20°C for at least 2 years	[8]
Storage (Stock in DMSO)	-20°C for up to 3 months (aliquoted)	[10]

Solvent	Solubility	Notes	Source
DMSO	≤ 12 mM (with heating)	Warming and ultrasonication can improve solubility. Use fresh DMSO as moisture can reduce solubility.	[3][9]
Ethanol	~ 0.14 mg/ml	Purge with an inert gas.	[8]
Dimethylformamide (DMF)	~ 2.5 mg/ml	Purge with an inert gas.	[8]
1:1 DMF:PBS (pH 7.2)	~ 0.083 mg/ml	Prepare fresh daily.	[8]

Experimental Protocols

Protocol 1: General Cell Culture Experiment

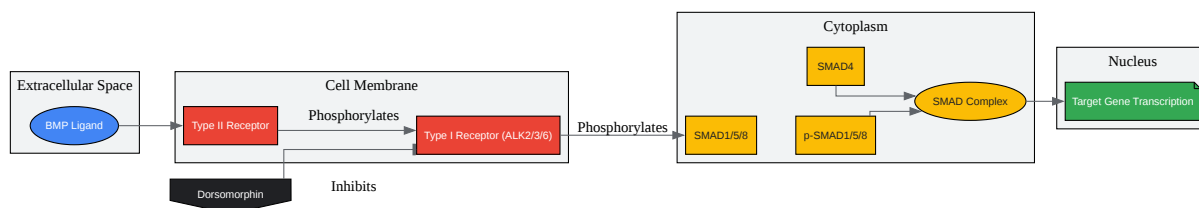
- Stock Solution Preparation: Prepare a 10 mM stock solution of Dorsomorphin in sterile DMSO. Aliquot into single-use volumes and store at -20°C .
- Cell Seeding: Plate cells at the desired density and allow them to adhere and stabilize for 24 hours.
- Dose-Response Determination (Recommended):
 - Prepare a series of Dorsomorphin dilutions in pre-warmed complete culture medium. A common starting range is $0.5\text{ }\mu\text{M}$ to $20\text{ }\mu\text{M}$.
 - Include a vehicle control (DMSO) at the same final concentration as the highest Dorsomorphin dose.
 - Replace the medium in the cell culture plates with the prepared Dorsomorphin or vehicle control medium.
 - Incubate for the desired treatment duration.

- Assess the endpoint (e.g., cell viability, protein phosphorylation, gene expression).
- Definitive Experiment: Based on the dose-response results, select the optimal concentration of Dorsomorphin for your experiment.
- Endpoint Analysis: After the treatment period, harvest cells for downstream analysis (e.g., Western blotting for p-SMAD1/5/8 or p-ACC, qPCR for target gene expression).

Protocol 2: In Vivo Zebrafish Embryo Assay for BMP Inhibition

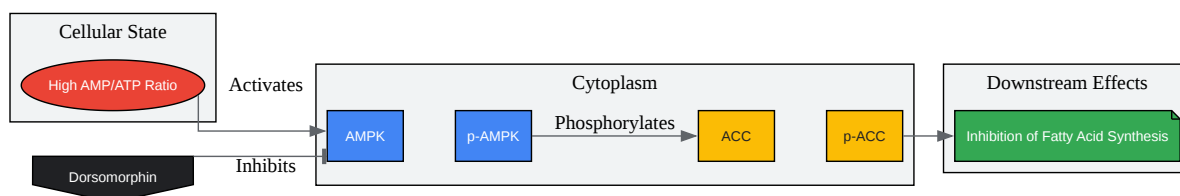
- Stock Solution: Prepare a 10 mM stock solution of Dorsomorphin in DMSO.
- Working Solution: Dilute the stock solution in embryo water to the desired final concentration (e.g., 2 μ M for dorsalization studies).[6]
- Treatment: Collect zebrafish embryos and place them in petri dishes with embryo water. At the desired developmental stage (e.g., 3 hours post-fertilization for dorsalization assessment), replace the embryo water with the Dorsomorphin working solution or a vehicle control.[6]
- Incubation: Incubate the embryos at the appropriate temperature (typically 28.5°C).
- Phenotypic Analysis: Observe the embryos at different time points for developmental changes, such as dorsalization or effects on angiogenesis.[2][6] For angiogenesis studies, treatment can be initiated at a later stage (e.g., 12 hours post-fertilization) to avoid early developmental defects.[6]

Visualizations



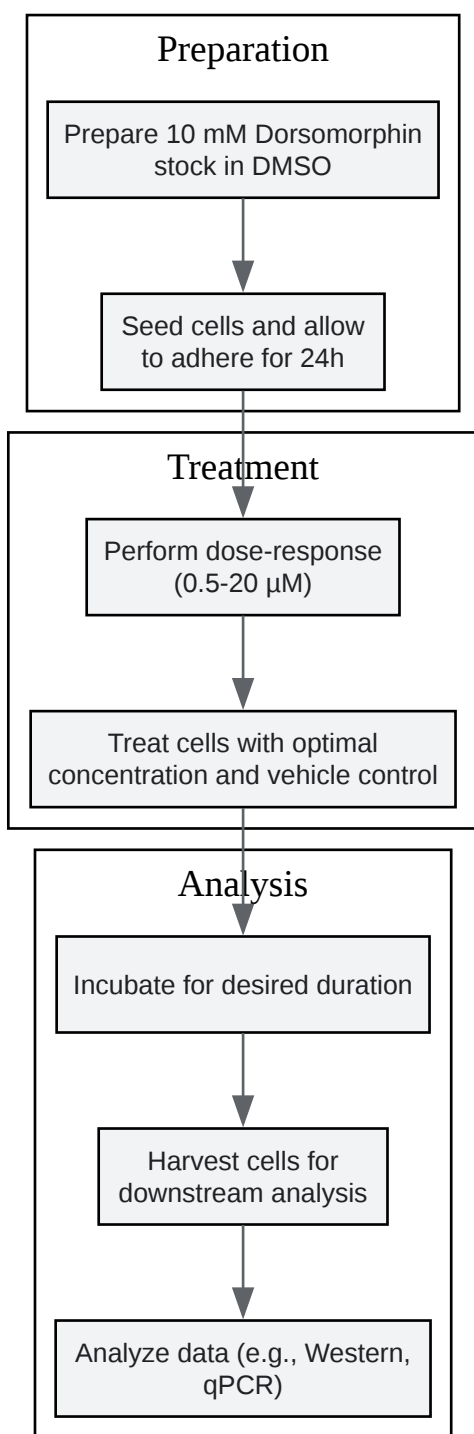
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Caption: Dorsomorphin inhibits the BMP signaling pathway.



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Caption: Dorsomorphin inhibits the AMPK signaling pathway.



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Caption: General experimental workflow for Dorsomorphin.

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